molecular formula C16H11ClN4OS B286688 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286688
M. Wt: 342.8 g/mol
InChI Key: UKUNPGSBIWJKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential application in the field of cancer research. CMT-3 belongs to the class of triazolothiadiazoles, which are known to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in cancer cells and are known to contribute to the invasion and metastasis of cancer cells. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the activity of MMPs by binding to their active site and preventing the degradation of ECM components. This results in the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent anticancer activity without causing significant toxicity to normal cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs). In addition, 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a wide range of cancer cell lines and enhances the efficacy of chemotherapy drugs. It also exhibits low toxicity to normal cells and has a well-defined mechanism of action. However, there are also some limitations associated with the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is complex and requires specialized equipment and expertise. In addition, the stability of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in biological systems is not well understood, and further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another direction is to investigate the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Further studies are also needed to determine the pharmacokinetic and pharmacodynamic properties of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential toxicity in vivo. Overall, the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of novel and effective anticancer agents.

Synthesis Methods

The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then subjected to cyclization using concentrated sulfuric acid to obtain 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The yield of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole obtained through this method is approximately 60%.

Scientific Research Applications

6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential application in the field of cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, colon, and lung cancer. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.

properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)14-18-19-16-21(14)20-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

UKUNPGSBIWJKBB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl

Origin of Product

United States

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